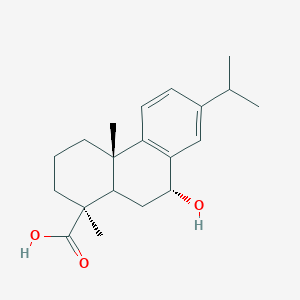
7-Hydroxy-8,11,13-abietatrien-19-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-8,11,13-abietatrien-19-oic acid is a diterpenoid compound that belongs to the abietane family It is a naturally occurring organic compound found in various plant species, particularly conifers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-8,11,13-abietatrien-19-oic acid typically involves the oxidation of dehydroabietic acid. One common method includes the use of sodium borohydride (NaBH4) reduction followed by oxidation with reagents such as OsO4 and oxone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. large-scale synthesis can be achieved through optimized reaction conditions and the use of efficient catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-8,11,13-abietatrien-19-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to 7-oxo-dehydroabietic acid using oxidizing agents.
Reduction: Reduction of the carbonyl group to form hydroxy derivatives.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: OsO4, oxone.
Reducing Agents: NaBH4.
Solvents: DMSO, PEG300, Tween 80, ddH2O.
Major Products Formed:
- 7-oxo-dehydroabietic acid
- 7α/β-hydroxy-dehydroabietic acids
Applications De Recherche Scientifique
7-Hydroxy-8,11,13-abietatrien-19-oic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Hydroxy-8,11,13-abietatrien-19-oic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Protein tyrosine phosphatase 1B (PTP1B), enzymes involved in oxidative stress.
Pathways Involved: Inhibition of PTP1B, leading to potential therapeutic effects in diabetes and obesity.
Comparaison Avec Des Composés Similaires
- Dehydroabietic acid (8,11,13-abietatrien-18-oic acid)
- 7-oxo-dehydroabietic acid
- 7α/β-hydroxy-dehydroabietic acids
Comparison: 7-Hydroxy-8,11,13-abietatrien-19-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit PTP1B and its antioxidative properties make it a compound of interest for therapeutic research .
Propriétés
Formule moléculaire |
C20H28O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(1S,4aS,9R)-9-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,16-17,21H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,17?,19-,20+/m1/s1 |
Clé InChI |
GPFVBJYXFRIOFB-FQVATPOOSA-N |
SMILES isomérique |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@](C3C[C@H]2O)(C)C(=O)O)C |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2O)(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


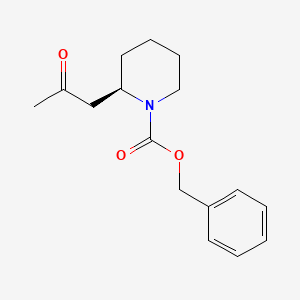
![1-[6-(Benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]pyrrolidin-2-one](/img/structure/B14082907.png)
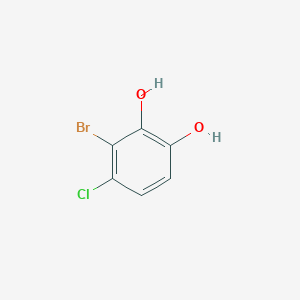

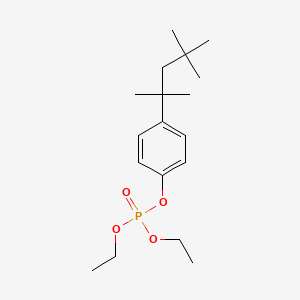
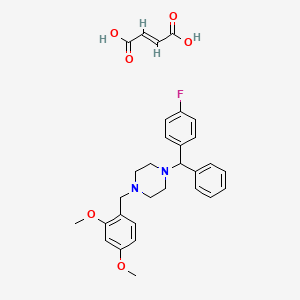
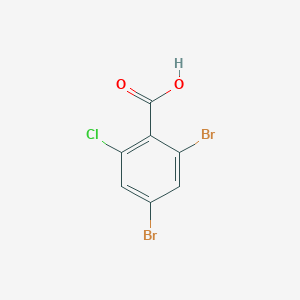
![5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione](/img/structure/B14082934.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid](/img/structure/B14082937.png)

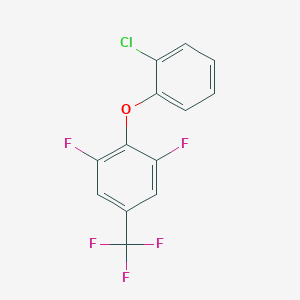
![2-[[1-[[(3E,9E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododeca-3,9-dien-8-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoylamino]-3-methylbutanoic acid](/img/structure/B14082955.png)
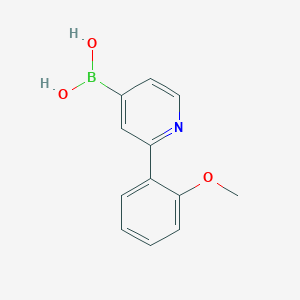
![2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082970.png)
